![molecular formula C20H17BrO4S B2680108 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one CAS No. 315241-74-8](/img/structure/B2680108.png)
1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one
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Overview
Description
The compound “1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one” is a complex organic molecule that contains a bromophenyl group, a furanyl group, and a tosyl group . These groups are common in organic chemistry and are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl, furanyl, and tosyl groups each have distinct structures that would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the bromine atom in the bromophenyl group is often involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like boiling point, density, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Electrophilic Cyclization
One application involves electrophilic cyclization with N-Iodosuccinimide, leading to the preparation of halofurans, a class of compounds significant in organic chemistry for their potential as intermediates in synthesizing more complex molecules. This process underscores the chemical's utility in creating unsymmetrical iodofurans through a one-pot, sonogashira coupling-addition-cyclocondensation sequence, highlighting its role in facilitating efficient synthesis routes with safety and waste disposal considerations (Sniady, Morreale, & Dembinski, 2007).
Synthesis of Oxyallyl Carbocations
Further research includes the synthesis and reactions of oxyallyl carbocations, where 1-aryl-1-bromopropanones, similar in structure to "1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one," were prepared and reacted with furan to produce 2-aryl-8-oxabicyclo[3.2.1]oct-6-en-3-ones. This reaction route demonstrates the compound's potential in generating structurally complex molecules, indicative of its utility in the synthesis of novel organic compounds (Mann, Wilde, & Finch, 1987).
Marine Red Algae Derivatives
Additionally, the compound's relation to marine natural products is exemplified by the isolation of unique bromophenols from Polysiphonia urceolata, highlighting its potential significance in discovering new molecules with biological activity. This research path emphasizes the importance of such chemical frameworks in natural product synthesis and potential pharmacological applications (Li et al., 2008).
Antifungal Applications
Moreover, derivatives of "1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one" have been evaluated for their antifungal activity, specifically against yeasts and molds, showcasing their potential in medicinal chemistry for developing new antifungal agents. This research underscores the compound's utility in generating molecules with significant biological activities, offering pathways for novel therapeutic agents (Buchta et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-3-(furan-2-yl)-3-(4-methylphenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO4S/c1-14-4-10-17(11-5-14)26(23,24)20(19-3-2-12-25-19)13-18(22)15-6-8-16(21)9-7-15/h2-12,20H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGYVSWQBDXTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one |
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